Sieboldianoside B

Description

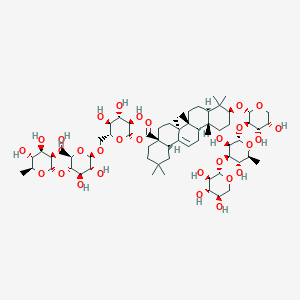

Sieboldianoside B is an oleanane-type triterpenoid saponin isolated from plants such as Clematis stans, Stauntonia chinensis, and Akebia species . Structurally, it features a β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside moiety at the C-28 position and a branched sugar chain at C-3, typically involving α-L-rhamnopyranosyl and α-L-arabinopyranosyl units . Its molecular weight and exact glycosylation pattern remain less documented compared to its analogs like Sieboldianoside A, but its identification relies on spectroscopic techniques (NMR, MS) and chromatographic data (HPLC retention time, UV absorption) .

It is often co-isolated with other saponins, such as hederasaponin B and kalopanax saponins, suggesting shared biosynthetic pathways .

Properties

CAS No. |

152407-00-6 |

|---|---|

Molecular Formula |

C64H104O29 |

Molecular Weight |

1337.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 |

InChI Key |

GROQHEZXWUJYNW-ITUQRZNASA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonyms |

oleanolic acid- 3-O-beta-D-xylopyranosyl(1-3)-alpha-L-rhamnopyranosyl(1-2)-alpha-L-arabinopyranoside sieboldianoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The table below compares Sieboldianoside B with structurally related triterpenoid saponins:

Key Structural Differences :

- Sugar Chain Complexity: this compound has a more extended glycosylation at C-28 compared to Sieboldianoside A, which may influence its solubility and receptor binding .

Pharmacological Comparison

- Sieboldianoside A: Demonstrates anti-inflammatory effects in DSS-induced colitis models by modulating gut microbiota and immune responses, with efficacy comparable to sulfasalazine (SASP) .

- Hederasaponin B : Shows cytotoxicity against liver fibrosis-related HSC-T6 cells, likely via apoptosis induction .

Taxonomic and Chemotaxonomic Significance

HPLC-MS and chemometric analyses differentiate this compound from similar saponins:

- Retention Time (HPLC): this compound elutes later than Sieboldianoside A (44.7 min vs. 42.1 min), attributed to its additional glycosylation .

- UV Absorption : Both compounds show maxima at ~206 nm, typical of oleanane-type saponins with conjugated double bonds .

Q & A

Q. What analytical methods are commonly used to detect Sieboldianoside B in plant extracts, and how can their parameters be optimized?

Methodological Answer: High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) and thin-layer chromatography (TLC) are widely used. For HPLC-ELSD, parameters such as column type (e.g., C18), mobile phase composition (e.g., acetonitrile-water gradients), and detector settings must be optimized to resolve this compound from co-eluting compounds. Sample preparation should include extraction with polar solvents (e.g., methanol) and filtration to reduce matrix interference .

Q. How does hydrolysis affect the quantification of this compound derivatives, and what are its limitations?

Methodological Answer: Hydrolysis is used to convert saponins like this compound into aglycones (e.g., hederagenin) for quantification. However, incomplete hydrolysis, variable reaction conditions (e.g., acid concentration, temperature), and non-specific degradation products can skew results. Validating hydrolysis efficiency via spike-and-recovery experiments and comparing results with non-hydrolytic methods (e.g., direct HPLC-ELSD) is critical .

Q. What challenges arise in ensuring specificity when quantifying this compound in complex plant matrices?

Methodological Answer: Co-elution with structurally similar saponins (e.g., Sieboldianoside A) and matrix-derived interferents are major challenges. Strategies include using orthogonal detection methods (e.g., tandem mass spectrometry), optimizing chromatographic resolution, and employing spectral analysis (e.g., UV-Vis profiling) to confirm peak purity .

Advanced Research Questions

Q. How can hydrolysis conditions be systematically optimized to improve aglycone yield from this compound?

Methodological Answer: Design a factorial experiment varying hydrolysis parameters (e.g., HCl concentration, temperature, duration). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with LC-MS to quantify both intact this compound and its hydrolysis products, ensuring no side reactions occur .

Q. What strategies resolve co-elution issues of this compound with structurally similar saponins in HPLC analysis?

Methodological Answer: Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles for enhanced resolution. Use charged aerosol detection (CAD) for improved sensitivity across compound classes. Alternatively, derivatization (e.g., methyl ester formation) can alter retention times for better separation .

Q. How should contradictory data between in vitro bioactivity and in vivo efficacy of this compound be analyzed?

Methodological Answer: Conduct pharmacokinetic studies to assess bioavailability and metabolic stability. Use in vitro-in vivo correlation (IVIVC) models to identify discrepancies (e.g., poor absorption or rapid metabolism). Validate with tissue distribution studies and metabolite profiling .

Q. What computational methods aid in predicting the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Molecular dynamics simulations and density functional theory (DFT) can model degradation pathways. Pair with accelerated stability testing (e.g., Arrhenius plots) to predict shelf-life. Validate predictions experimentally using stability-indicating HPLC methods .

Q. How to design experiments validating the correlation between this compound content and pharmacological activity?

Methodological Answer: Use dose-response assays (e.g., IC50 determination in enzyme inhibition models) and correlate results with quantitative HPLC data. Apply multivariate analysis (e.g., partial least squares regression) to account for matrix effects and confounding variables .

Q. What are the best practices for ensuring reproducibility in studies on this compound's metabolic pathways?

Methodological Answer: Adopt standardized protocols for cell culture or animal models, including detailed documentation of incubation conditions and metabolite extraction. Use isotope-labeled this compound (e.g., ¹³C) as an internal standard for mass spectrometry-based quantification .

Q. How to systematically identify research gaps in this compound's mechanism of action using existing literature?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to map known targets (e.g., NF-κB inhibition) and unresolved questions (e.g., off-target effects). Use tools like VOSviewer for bibliometric analysis to visualize understudied areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.